molecular formula C20H12N4OS3 B2616517 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864938-93-2

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2616517
CAS No.: 864938-93-2
M. Wt: 420.52
InChI Key: NHLDPCCGPPGIQB-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure incorporating benzothiazole, thiophene, and thiazole heterocycles, a design strategy frequently employed to develop bioactive molecules. Its core structure is analogous to that of compounds investigated as potential enzyme inhibitors. Potential Research Applications and Value The integration of multiple heterocyclic systems in a single framework is a common approach in agrochemical and pharmaceutical research to discover novel succinate dehydrogenase (SDH) inhibitors . SDH is a validated target for fungicide development, and compounds with structural similarities have demonstrated significant antifungal activity in laboratory studies . Furthermore, molecular frameworks containing benzothiazole and thiophene rings are frequently explored for their antitubercular properties, acting as inhibitors of enzymes like DprE1 in Mycobacterium tuberculosis . The presence of a pyridinyl-thiazole component also suggests potential for kinase inhibition, which is a major area in anticancer research. Handling and Usage This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4OS3/c25-18(24-20-23-14(11-26-20)12-7-9-21-10-8-12)16-5-6-17(27-16)19-22-13-3-1-2-4-15(13)28-19/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLDPCCGPPGIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps :

    Synthesis of Benzothiazol-2-ylamine: Aniline or 4-aminopyridine is converted to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine.

    Formation of Thiazolo[5,4-b]pyridin-2-ylamine: The thiourea derivatives are cyclized to form thiazolo[5,4-b]pyridin-2-ylamine.

    Condensation Reaction: The benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine are condensed with various aromatic and heteroaromatic aldehydes to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene and benzothiazole rings in the compound are susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent heteroatoms. Key observations include:

Reaction Type Conditions Reagents Outcome
Thiophene Ring Substitution Basic conditions (e.g., KOH in dioxane)Alkyl halides or aryl sulfonatesSubstitution at the α-position of the thiophene ring, forming derivatives .
Benzothiazole Ring Substitution Acidic or neutral solventsAmines or thiolsReplacement of the benzothiazole sulfur atom with nucleophiles, yielding fused-ring systems .

For example, in a Michael addition-elimination sequence, the thiophene core reacts with acrylamide derivatives under basic conditions to form pyridone derivatives via intramolecular cyclization .

Oxidation and Reduction Reactions

The compound’s sulfur-containing heterocycles and carboxamide group participate in redox transformations:

Reaction Type Oxidizing/Reducing Agents Conditions Products
Oxidation H₂O₂, m-CPBARoom temperature or mild heatSulfoxide or sulfone derivatives at sulfur sites.
Reduction NaBH₄, catalytic hydrogenation (H₂/Pd)Polar aprotic solventsPartial reduction of thiazole rings to thiazolidines .

Selective oxidation of the benzothiazole sulfur atom to sulfoxide has been reported, with yields dependent on reaction time and stoichiometry.

Cycloaddition and Ring-Opening Reactions

The compound engages in cycloaddition reactions, leveraging its electron-deficient thiophene and thiazole systems:

Reaction Type Partners Conditions Outcome
[4+2] Cycloaddition Dienophiles (e.g., maleic anhydride)Thermal or microwave-assistedFormation of fused bicyclic structures via Diels-Alder mechanisms .
Ring-Opening Strong nucleophiles (e.g., OH⁻)Aqueous basic solutionsCleavage of the thiazole ring to form thioamide intermediates .

Microwave-assisted methods have been shown to enhance reaction rates and yields in cycloaddition pathways.

Functional Group Transformations

The carboxamide group undergoes hydrolysis and coupling reactions:

Reaction Type Reagents Conditions Products
Hydrolysis HCl or NaOH (aqueous)RefluxConversion to carboxylic acid or ammonium salts .
Amide Coupling EDC/HOBt, DCCDry DMF or THFFormation of peptide-like bonds with amines .

For instance, coupling with halo-sugar derivatives under dehydrating conditions produces glycosylated analogs with enhanced solubility .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at specific positions:

Reaction Type Catalyst Substrates Outcome
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduction of aryl groups at the pyridinyl position .
Buchwald-Hartwig Pd₂(dba)₃, XantphosAminesAmination of the benzothiazole ring .

These reactions are critical for tuning the compound’s electronic properties and biological activity .

Stability and Reactivity Trends

  • Thermal Stability : The compound decomposes above 250°C, with degradation pathways involving scission of the thiophene-carboxamide bond .

  • pH Sensitivity : The pyridinyl-thiazole moiety protonates under acidic conditions (pH < 3), altering solubility and reactivity .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the electron-deficient thiophene ring, with regioselectivity controlled by steric effects of the benzothiazole group .

  • Radical Pathways : Initiated by peroxides or AIBN, leading to dimerization or polymerization under prolonged heating .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiophene and thiazole rings exhibit significant anticancer activity. In vitro studies have shown that 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HepG-2 (Liver Cancer)10.5
A549 (Lung Cancer)8.7
MCF7 (Breast Cancer)12.0

The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Development of Metal-Organic Frameworks

This compound has been utilized in creating metal-organic frameworks (MOFs). These frameworks are significant in gas storage and separation technologies due to their high surface area and tunable porosity.

Organic Photovoltaics

The compound has been investigated for its role in organic photovoltaic devices. Its unique electronic properties allow for efficient charge transport, enhancing the performance of solar cells.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions:

Synthesis Pathways

  • Condensation Reactions : The compound can undergo condensation with different aldehydes to form more complex structures.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions can lead to the formation of various derivatives that may possess enhanced biological activities.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield amines or alcohols.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on HepG2 cells, researchers found that treatment with varying concentrations led to significant apoptosis compared to controls. Flow cytometry analysis confirmed increased early apoptosis rates at higher concentrations.

Case Study 2: Antimicrobial Efficacy Testing

A series of antimicrobial tests revealed that derivatives of this compound exhibited varying degrees of activity against both bacterial and fungal strains. The structure–activity relationship analysis indicated that modifications at specific positions on the benzothiazole ring enhanced efficacy.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiophene-2-carboxamide Derivatives
  • N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides ():
    These analogs replace the benzothiazole group with substituted benzyl chains. For instance, 5f (R = 2,4-dichlorobenzyl) demonstrated superior cytotoxicity (IC₅₀ = 3.2 μM) compared to the target compound, suggesting that halogenated aromatic substituents may enhance bioactivity by increasing lipophilicity and membrane penetration .
  • This compound showed moderate activity (IC₅₀ = 18.5 μM), highlighting the importance of the benzothiazole group in the target molecule for potency .
Pyridinyl-Thiazole Derivatives
  • Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs feature a pyridinyl-thiazole core but lack the benzothiazole moiety. Compound 3d (R = 4-fluorophenyl) exhibited strong kinase inhibition (p < 0.001), emphasizing the role of the pyridinyl group in target engagement. However, the absence of benzothiazole reduced metabolic stability, as noted in pharmacokinetic studies .

Key Observations :

  • Electron-Withdrawing Groups : Halogens (e.g., Cl in 5f ) or benzothiazole enhance activity by improving target binding and stability.
  • Planar Rigidity : The benzothiazole in the target compound likely facilitates intercalation or π-π stacking with biological targets, a feature absent in alkyl-substituted analogs .
  • Pyridinyl-Thiazole : This moiety improves solubility and hydrogen-bonding capacity, critical for intracellular uptake .

Molecular Docking and Binding Modes

  • Compound 9c (): Exhibited a distinct binding pose with its triazole group interacting with active-site aspartate residues, a mode less accessible to the target compound due to structural differences .

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Benzothiazol-2-ylamine : Aniline or 4-aminopyridine is converted into thiourea derivatives, followed by cyclization to yield benzothiazol-2-ylamine.
  • Formation of Thiazolo[5,4-b]pyridin-2-ylamine : Cyclization of thiourea derivatives leads to thiazolo[5,4-b]pyridin-2-ylamine.
  • Condensation Reaction : The final product is synthesized through the condensation of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine with various aldehydes.

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its potential as an antimicrobial , anticancer , and anticonvulsant agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives:

  • A series of compounds were tested for cytotoxicity against various cancer cell lines (e.g., PC3, HT29) using the MTT assay. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
CompoundCell LineIC50 (μM)Mechanism
B7A4311Apoptosis
4iHOP-920.5Cell Cycle Arrest

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Studies indicate effective inhibition against methicillin-resistant Staphylococcus aureus and other pathogens. The mechanism involves interaction with bacterial DNA and cell wall synthesis pathways .

Anticonvulsant Properties

In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anticonvulsant effects:

  • Animal models have demonstrated a reduction in seizure frequency when treated with this compound, suggesting a potential mechanism involving GABA receptor modulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound likely interacts with various receptors influencing cellular signaling pathways related to apoptosis and inflammation .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Study on Cancer Cell Lines : A study involving the treatment of A549 lung cancer cells showed significant apoptosis induction and decreased IL-6 levels upon treatment with the compound at varying concentrations.
  • Antimicrobial Efficacy : A comparative study demonstrated that the compound exhibited superior activity against Salmonella typhimurium compared to standard antibiotics .

Q & A

Basic: What synthetic methodologies are employed to prepare 5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Cyclocondensation : Reacting thiophene-2-carboxamide derivatives with benzothiazole and pyridyl-thiazole precursors under reflux conditions (ethanol or DMF as solvents).
  • Coupling Reactions : Using catalysts like triethylamine or sodium hydride to facilitate nucleophilic substitutions, as seen in analogous thiazole-triazole hybrids .
  • Purification : Recrystallization from ethanol/water mixtures (4:1) yields pure compounds (melting points 160–204°C), confirmed by elemental analysis .

Basic: Which spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH: 3300–3400 cm⁻¹; C=O: 1650–1700 cm⁻¹; C=N: 1600–1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon backbones (e.g., thiophene C=O at ~165 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., M⁺ at m/z 305) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles in solid-state structures for derivatives like pyridyl-thiazole carboxamides .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps compared to ethanol .
  • Catalyst Screening : Sodium hydride improves coupling efficiency (e.g., 76% yield in triazole-acetamide derivatives) versus weaker bases .
  • Temperature Control : Reflux durations (7–20 hours) balance yield and decomposition risks; shorter times reduce byproducts .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .

Advanced: How should discrepancies in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-Technique Validation : Combine ¹H NMR, ¹³C NMR, and IR to confirm functional groups (e.g., distinguishing C=O from C=N) .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent peaks interfering with NH/OH signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) to resolve ambiguous assignments .

Advanced: What role do the benzothiazole and pyridyl-thiazole moieties play in biological activity?

Methodological Answer:

  • Benzothiazole : Enhances lipophilicity and π-π stacking with protein targets (e.g., kinase inhibitors), as seen in Dasatinib analogs .
  • Pyridyl-Thiazole : Introduces hydrogen-bonding sites (pyridine N) for receptor binding, critical in antimicrobial and anticancer scaffolds .
  • Synergistic Effects : The combined system may improve metabolic stability and bioavailability compared to single-heterocycle analogs .

Advanced: What computational strategies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., benzothiazole binding to ATP pockets in kinases) .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of hydrogen bonds (e.g., pyridyl N with Asp86 in EGFR) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with IC₅₀ values for activity optimization .

Advanced: How can solubility challenges in biological assays be addressed for this hydrophobic compound?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility for in vivo studies .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion and cellular uptake .

Advanced: What analytical workflows reconcile conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Confirm IC₅₀ consistency across multiple assays (e.g., MTT vs. ATP-lite for cytotoxicity) .
  • Kinetic Profiling : Compare time-dependent inhibition (e.g., pre-incubation effects on enzyme activity) .
  • Meta-Analysis : Aggregate data from structural analogs (e.g., pyridyl-thiazole derivatives) to identify trends in SAR .

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